molecular formula C8H10BBrO2 B8204032 (4-(Bromomethyl)-2-methylphenyl)boronic acid

(4-(Bromomethyl)-2-methylphenyl)boronic acid

Cat. No.: B8204032
M. Wt: 228.88 g/mol
InChI Key: FPSDYACZNZGFOA-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)-2-methylphenyl)boronic acid: is an organic compound with the molecular formula C8H10BBrO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its bromomethyl and methyl substituents on the phenyl ring, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bromomethyl)-2-methylphenyl)boronic acid typically involves the bromination of a methyl-substituted phenylboronic acid. One common method is the bromination of 2-methylphenylboronic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in (4-(Bromomethyl)-2-methylphenyl)boronic acid can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

    Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction forms biaryl or styrene derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions where the bromomethyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

    Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

    Potassium permanganate: Oxidizing agent for converting bromomethyl to carboxylic acid.

Major Products Formed:

  • Substituted phenylboronic acids.
  • Biaryl compounds.
  • Styrene derivatives.
  • Carboxylic acids.

Scientific Research Applications

Chemistry: (4-(Bromomethyl)-2-methylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules.

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to design enzyme inhibitors for therapeutic applications.

Industry: The compound is used in the development of advanced materials, including polymers and pharmaceuticals. Its unique reactivity makes it valuable in the synthesis of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)-2-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The bromomethyl group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and pathways.

Comparison with Similar Compounds

    (4-(Bromomethyl)phenylboronic acid): Similar structure but lacks the methyl group at the 2-position.

    (4-Methylphenylboronic acid): Lacks the bromomethyl group.

    (4-Bromophenylboronic acid): Lacks the methyl group and has a bromine atom directly attached to the phenyl ring.

Uniqueness: (4-(Bromomethyl)-2-methylphenyl)boronic acid is unique due to the presence of both bromomethyl and methyl groups on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

[4-(bromomethyl)-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSDYACZNZGFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CBr)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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